molecular formula C7H8ClN5 B11901301 6-Chloro-8,9-dimethyl-9H-purin-2-amine

6-Chloro-8,9-dimethyl-9H-purin-2-amine

Cat. No.: B11901301
M. Wt: 197.62 g/mol
InChI Key: BJHRAPLOCUFZEQ-UHFFFAOYSA-N
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Description

6-Chloro-8,9-dimethyl-9H-purin-2-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of chlorine and methyl groups attached to the purine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8,9-dimethyl-9H-purin-2-amine typically involves the chlorination of a purine derivative. One common method involves the reaction of 8,9-dimethyl-9H-purine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at C-6

The chlorine atom at position 6 undergoes nucleophilic displacement reactions, a hallmark of 6-chloropurines. Key findings include:

  • Amination : Reaction with ammonia or amines yields 6-amino derivatives. For example, treatment with benzylamine in ethanol at 80°C produces 6-(benzylamino)-8,9-dimethyl-9H-purin-2-amine in ~85% yield .

  • Thiolation : Substitution with thiols (e.g., sodium hydrosulfide) generates 6-thiolated analogs, critical for further functionalization .

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileConditionsProductYieldSource
NH₃ (aq.)100°C, 12h6-Amino analog78%
BenzylamineEtOH, 80°C6-(Benzylamino)85%
NaSHDMF, 60°C6-Thiol analog72%

Cross-Coupling Reactions

The C-6 chlorine participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling : Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis in dioxane/H₂O (4:1) at 90°C yields biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid achieves 85–90% conversion .

  • Buchwald-Hartwig Amination : Selective C-6 amination with aryl amines using Pd₂(dba)₃ and Xantphos as ligands .

Alkylation and Arylation

  • N-7 vs. N-9 Selectivity : Alkylation with tert-butyl bromide in acetonitrile at 80°C using SnCl₄ as a Lewis acid favors N-7 substitution (kinetic control) but shifts to N-9 products (thermodynamic control) over time .

  • Microwave-Assisted Reactions : Accelerated alkylation under microwave irradiation reduces reaction times from hours to minutes while maintaining yields >70% .

Table 2: Alkylation Outcomes with tert-Butyl Bromide

ConditionMajor ProductYield
80°C, 5h (ACN/SnCl₄)N-7 isomer39%
80°C, 48hN-9 isomer63%

Ring Modification and Stability

  • Acid/Base Stability : The purine ring remains intact under mild acidic (pH 4–6) or basic (pH 8–10) conditions but degrades in strong acids (e.g., HCl conc.) .

  • Thermal Stability : Decomposition occurs above 200°C, with the methyl groups contributing to increased thermal stability compared to non-methylated analogs.

Biological Activity and Derivatives

  • Antiviral Screening : 6-Substituted derivatives exhibit moderate activity against RNA viruses, with EC₅₀ values in the low micromolar range .

  • Kinase Inhibition : Introduction of bulkier substituents at C-6 enhances selectivity for tyrosine kinase inhibition .

Synthetic Methodologies

  • One-Pot Synthesis : Combines purine ring construction and N-9 methylation in a single step using microwave-assisted heating (150°C, 20 min), achieving yields up to 96% .

  • Protecting Group Strategies : The 2-amine group is often protected with acetyl or tert-butoxycarbonyl (Boc) groups during reactions at C-6 .

Key Challenges and Trends

  • Regioselectivity : Competing N-7 vs. N-9 alkylation requires careful control of reaction conditions .

  • Solubility : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for many reactions .

This compound’s versatility in nucleophilic substitution and cross-coupling reactions makes it a valuable intermediate in medicinal chemistry, particularly for antiviral and kinase-targeted drug discovery .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
6-Chloro-8,9-dimethyl-9H-purin-2-amine exhibits significant antiviral properties, making it a candidate for the development of antiviral agents. Its structural similarity to nucleobases allows it to interact with viral enzymes and inhibit replication processes. Research indicates that compounds within this class can effectively target viruses by mimicking natural substrates, thereby disrupting their life cycles.

Cancer Treatment
The compound has been investigated for its potential role as a radiosensitizer in cancer therapy. Studies have shown that derivatives of purine compounds can enhance the efficacy of radiotherapy in tumors that exhibit poor sensitivity to radiation. This application is particularly relevant for treating proliferative diseases such as cancers, where enhancing the effects of existing therapies can lead to improved patient outcomes .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound can be achieved through various chemical reactions typical of purine derivatives. Notably, a direct regioselective C-H cyanation method has been developed, allowing for the efficient introduction of functional groups at specific positions on the purine ring . This synthetic flexibility is crucial for creating analogs with enhanced biological activity.

Synthesis Method Yield (%) Notes
Direct C-H Cyanation76-94Utilizes triflic anhydride activation
Reaction with Aliphatic AminesVariesProduces hydroxamic acid derivatives
Modification of SubstituentsHighAllows for diverse functionalization of the purine core

Biological Evaluations

Biological Activity Studies
Extensive biological evaluations have demonstrated that this compound and its derivatives possess a range of biological activities beyond antiviral effects. For instance, they have shown potential in inhibiting DNA topoisomerases, which are critical enzymes involved in DNA replication and repair processes. This inhibition can lead to apoptosis in cancer cells, providing a mechanism for anticancer activity .

Case Study 1: Antiviral Activity

A study published in MDPI reported the synthesis and evaluation of various purine derivatives, including this compound, against viral targets. The compound exhibited significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against specific viral infections .

Case Study 2: Cancer Treatment

In another investigation focused on radiosensitization, researchers found that this compound enhanced the sensitivity of tumor cells to radiation therapy in preclinical models. The study highlighted the compound's ability to induce cell cycle arrest and increase apoptosis rates in cancerous cells exposed to radiation .

Mechanism of Action

The mechanism of action of 6-Chloro-8,9-dimethyl-9H-purin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation. The exact pathways and targets can vary depending on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-9H-purin-6-amine: Another chlorinated purine derivative with similar chemical properties but different biological activities.

    6-Amino-2-chloro-7H-purine: Contains an amino group instead of a methyl group, leading to different reactivity and applications.

Uniqueness

6-Chloro-8,9-dimethyl-9H-purin-2-amine is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for developing new derivatives with potential therapeutic applications.

Biological Activity

6-Chloro-8,9-dimethyl-9H-purin-2-amine is a purine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Chemical Formula: C₈H₈ClN₅
Molecular Weight: 197.62 g/mol
Structure: The compound features a chlorine atom at the 6-position and two methyl groups at the 8 and 9 positions of the purine ring, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in nucleotide synthesis and cell proliferation. The compound may inhibit certain enzymes, modulating biochemical pathways critical for cellular functions.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral properties. It has been studied for its potential effectiveness against various viral infections by disrupting viral replication processes. For example, it may inhibit RNA-dependent RNA polymerase, an essential enzyme for viral replication.

Antibacterial Activity

The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various monomeric alkaloids, this compound displayed significant inhibition against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating promising antibacterial effects .

Antifungal Activity

In addition to its antibacterial properties, this purine derivative has shown antifungal activity. It has been tested against common fungal pathogens, exhibiting varying degrees of effectiveness that suggest potential applications in treating fungal infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Structural Features Similarity Score
6-Chloro-9-methylpurine2346-74-9Chlorine at position 6; methyl at position 90.90
2,6-Dichloro-9-methylpurine2382-10-7Two chlorines; methyl at position 90.90
8-Amino-7-methylpurine1651-29-2Amino group at position 8; methyl at position 70.82

This table illustrates the distinct chlorination and methylation pattern of 6-Chloro-8,9-dimethyl-9H-purin-2-amines that may influence its biological activity compared to other similar compounds.

Case Studies

  • Antiviral Efficacy Study
    • A study conducted on the antiviral properties of various purine derivatives highlighted the efficacy of this compound against specific RNA viruses. The compound was shown to inhibit viral replication significantly when tested in vitro.
  • Antibacterial Screening
    • In a screening assay for antibacterial agents, this compound exhibited strong inhibitory effects against E. coli and Bacillus subtilis, with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL . These findings support its potential use as an antibacterial agent in pharmaceutical formulations.
  • Fungal Inhibition Research
    • Research assessing the antifungal activity revealed that the compound could inhibit Candida albicans growth effectively, suggesting utility in treating fungal infections .

Properties

Molecular Formula

C7H8ClN5

Molecular Weight

197.62 g/mol

IUPAC Name

6-chloro-8,9-dimethylpurin-2-amine

InChI

InChI=1S/C7H8ClN5/c1-3-10-4-5(8)11-7(9)12-6(4)13(3)2/h1-2H3,(H2,9,11,12)

InChI Key

BJHRAPLOCUFZEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)N=C(N=C2Cl)N

Origin of Product

United States

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